molecular formula C13H12ClNOS B5050327 N-(3-chlorobenzyl)-5-methyl-2-thiophenecarboxamide

N-(3-chlorobenzyl)-5-methyl-2-thiophenecarboxamide

Cat. No. B5050327
M. Wt: 265.76 g/mol
InChI Key: WNOSNUDYFKMXDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

This involves determining the arrangement of atoms in a molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes the conditions for the reaction, the products formed, and the mechanism of the reaction .


Physical And Chemical Properties Analysis

This involves studying properties such as melting point, boiling point, solubility, and stability. The compound’s reactivity with other substances and its behavior under various conditions are also important .

Scientific Research Applications

Fungicidal Activity

N-[(3-chlorophenyl)methyl]-5-methylthiophene-2-carboxamide: has been identified as a potential succinate dehydrogenase inhibitor (SDHI) . SDHIs are a class of fungicides that target the succinate dehydrogenase enzyme in the mitochondrial respiratory chain of fungi, which is crucial for energy production. By inhibiting this enzyme, the compound can effectively halt the growth of various phytopathogens, including those causing seed- and soilborne diseases, foliar cereal diseases, and other plant afflictions.

Synthesis of Heterocyclic Compounds

The compound serves as a key intermediate in the synthesis of novel heterocyclic compounds with difluoromethylated moieties . These heterocyclic structures are scarcely known, and the compound’s unique chemical structure allows for the development of new synthesis routes, which can lead to the creation of diverse and potentially bioactive molecules.

Antiviral Research

While not directly cited for antiviral properties, the structural similarity of N-[(3-chlorophenyl)methyl]-5-methylthiophene-2-carboxamide to other indole derivatives suggests potential antiviral applications . Indole derivatives have been shown to possess significant antiviral activities, and thus, the compound could be a candidate for the synthesis of new antiviral agents.

Anticancer Potential

The compound’s framework is related to indole-based structures that have demonstrated anticancer activities . As such, it may be used in the synthesis of new compounds for cancer research, potentially leading to the discovery of novel anticancer agents.

Biological Activity Exploration

Given the biological potential of indole derivatives, N-[(3-chlorophenyl)methyl]-5-methylthiophene-2-carboxamide could be explored for a range of biological activities . This includes anti-inflammatory, antioxidant, antimicrobial, and antidiabetic properties, among others.

Chemical Synthesis and Material Science

The compound can be utilized in the synthesis of various benzyl thioethers and other benzyl derivatives . These derivatives have applications in material science and chemical synthesis, where they can be used as building blocks for more complex molecules or as intermediates in various chemical reactions.

Mechanism of Action

For biologically active compounds, the mechanism of action refers to how the compound interacts with biological systems. This could involve binding to a specific receptor, inhibiting an enzyme, or interacting with DNA .

Safety and Hazards

This involves identifying any risks associated with handling or using the compound. It includes toxicity information, safety precautions, and first aid measures .

properties

IUPAC Name

N-[(3-chlorophenyl)methyl]-5-methylthiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClNOS/c1-9-5-6-12(17-9)13(16)15-8-10-3-2-4-11(14)7-10/h2-7H,8H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNOSNUDYFKMXDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C(=O)NCC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.